molecular formula C6H5ClN2S B13482091 3-(2-Chlorothiazol-5-yl)propanenitrile

3-(2-Chlorothiazol-5-yl)propanenitrile

Cat. No.: B13482091
M. Wt: 172.64 g/mol
InChI Key: FQZZPGGMMVTMDB-UHFFFAOYSA-N
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Description

The compound features a chlorinated thiazole ring linked to a propanenitrile moiety, which confers unique electronic and steric properties. Thiazoles are known for their bioactivity, particularly in targeting nicotinic acetylcholine receptors (nAChRs) in insects, making this compound relevant in the development of novel insecticides .

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

3-(2-chloro-1,3-thiazol-5-yl)propanenitrile

InChI

InChI=1S/C6H5ClN2S/c7-6-9-4-5(10-6)2-1-3-8/h4H,1-2H2

InChI Key

FQZZPGGMMVTMDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorothiazol-5-yl)propanenitrile typically involves the reaction of 2-chlorothiazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of 2-chlorothiazole and acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorothiazol-5-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazole amines.

Scientific Research Applications

3-(2-Chlorothiazol-5-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Potential use in drug discovery and development, particularly for diseases caused by microbial infections.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties

Mechanism of Action

The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanenitrile involves its interaction with specific molecular targets within microbial cells. The thiazole ring can disrupt essential biological processes, such as enzyme activity or cell membrane integrity, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole derivatives and shares structural similarities with several neonicotinoids and sodium channel modulators. Below is a comparative analysis based on structural features, biological targets, and applications:

Table 1: Structural Comparison
Compound Core Structure Substituents Key Functional Groups
3-(2-Chlorothiazol-5-yl)propanenitrile Thiazole ring 2-Cl, propanenitrile side chain Nitrile, chlorothiazole
Imidacloprid Chloropyridine ring Nitroimine, methyl group Nitroimine, chloropyridine
Acetamiprid Chloropyridine ring Cyanoimine, methyl group Cyanoimine, chloropyridine
Sulfoxaflor Sulfoximine Trifluoromethyl, pyridine Sulfoximine, fluorinated groups

Key Observations :

  • Nitrile vs. Nitroimine/Cyanoimine: The nitrile group in this compound may enhance metabolic stability compared to imidacloprid’s nitroimine group, which is prone to hydrolysis .
  • Chlorothiazole vs.

Key Observations :

  • nAChR Specificity: Unlike fipronil (GABA antagonist) or deltamethrin (sodium channel modulator), this compound aligns with neonicotinoids in targeting nAChRs, but its efficacy is likely lower due to the absence of optimized pharmacophores like nitroimine .
  • Resistance Profile : Thiazole derivatives may circumvent resistance mechanisms observed in pyrethroids (e.g., deltamethrin) due to divergent binding modes .

Environmental and Regulatory Aspects

While neonicotinoids face restrictions due to bee toxicity, thiazole derivatives like this compound might offer reduced environmental persistence.

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